gamma-Diethoxymethylsilylpropylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H21NO2Si |
|---|---|
Molecular Weight |
191.34 g/mol |
IUPAC Name |
3-(diethoxymethylsilyl)propan-1-amine |
InChI |
InChI=1S/C8H21NO2Si/c1-3-10-8(11-4-2)12-7-5-6-9/h8H,3-7,9,12H2,1-2H3 |
InChI Key |
GOCRPOKWZIVUQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[SiH2]CCCN |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies for Gamma Diethoxymethylsilylpropylamine
Established Synthesis Methods for the Compound
The industrial production of gamma-Diethoxymethylsilylpropylamine is primarily achieved through two established synthetic routes: the amination of a chloropropylsilane precursor and the hydrosilylation of allylamine (B125299).
One common method involves a two-step process starting from dichloro(3-chloropropyl)methylsilane. This precursor is first alkoxylated with ethanol (B145695) to yield 3-chloropropyl(diethoxymethyl)methylsilane. The subsequent step is the amination of this intermediate with ammonia (B1221849), typically under pressure and at elevated temperatures, to substitute the chlorine atom with an amino group, yielding the final product. A reported yield for a similar process is approximately 73%.
Another significant synthetic pathway is the hydrosilylation of allylamine with diethoxymethylsilane (B37029). This reaction involves the addition of the Si-H bond of the silane (B1218182) across the carbon-carbon double bond of allylamine. The process is catalyzed by transition metal complexes, most commonly those containing platinum, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst. englelab.com This method is an atom-economical route to the desired aminosilane (B1250345).
Table 1: Comparison of Major Synthetic Pathways for this compound
| Synthesis Method | Precursors | Catalyst/Reagents | Key Reaction Steps | Reported Yield |
| Amination of Chloropropylsilane | Dichloro(3-chloropropyl)methylsilane, Ethanol, Ammonia | - | 1. Alkoxylation 2. Amination | ~73% |
| Hydrosilylation | Allylamine, Diethoxymethylsilane | Platinum complexes (e.g., Speier's or Karstedt's catalyst) | Catalytic addition of Si-H across C=C | Varies |
Investigation of Reaction Mechanisms in Synthesis
The two primary synthetic routes for this compound proceed through distinct reaction mechanisms.
The amination of 3-chloropropyl(diethoxymethyl)methylsilane is a classic example of a nucleophilic substitution reaction. In this process, the ammonia molecule, acting as a nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom. The reaction typically follows an SN2 (bimolecular nucleophilic substitution) pathway. This involves a backside attack by the ammonia molecule on the carbon-halogen bond, leading to an inversion of configuration at the carbon center. The reaction proceeds in a single, concerted step where the carbon-nitrogen bond is formed simultaneously as the carbon-chlorine bond is broken.
The hydrosilylation of allylamine, on the other hand, is generally understood to proceed via the Chalk-Harrod mechanism, particularly when platinum catalysts are employed. wikipedia.orgshokubai.orgnih.gov This catalytic cycle can be broken down into the following key steps:
Oxidative Addition: The hydrosilane (diethoxymethylsilane) oxidatively adds to the low-valent platinum catalyst, forming a platinum-hydrido-silyl complex.
Olefin Coordination: The allylamine molecule coordinates to the platinum center.
Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen bond. This step is typically regioselective, leading to the anti-Markovnikov product where the silicon atom attaches to the terminal carbon of the former double bond.
Reductive Elimination: The final product, this compound, is formed through the reductive elimination of the alkyl-silyl group from the platinum complex, which regenerates the active catalyst for the next cycle.
A modified Chalk-Harrod mechanism has also been proposed in some cases, which involves the insertion of the alkene into the metal-silicon bond followed by reductive elimination. shokubai.org
Chemical Modification and Functionalization of the Amino Group
The primary amino group in this compound is a key site for a variety of chemical modifications and functionalization reactions, allowing for the synthesis of a diverse range of derivatives. Standard reactions of primary amines can be readily applied to this compound.
Amide Formation: The amino group can react with carboxylic acids, acyl chlorides, or anhydrides to form stable amide bonds. core.ac.ukresearchgate.net This reaction is fundamental for attaching a wide range of organic moieties to the silane. For instance, reaction with a carboxylic acid can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the removal of water.
Carbamate Formation: The reaction of the amino group with chloroformates or by coupling with an alcohol via an isocyanate intermediate leads to the formation of carbamates (urethanes). researchgate.netorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net This linkage is particularly important in the synthesis of polymers and in creating biocompatible surfaces.
Table 2: Key Functionalization Reactions of the Amino Group
| Reaction Type | Reagent Class | Functional Group Formed | General Reaction Scheme |
| Amide Formation | Carboxylic Acids, Acyl Chlorides, Anhydrides | Amide (-NH-C=O) | R-NH₂ + R'-COOH → R-NH-C(=O)-R' + H₂O |
| Carbamate Formation | Chloroformates, Isocyanates + Alcohols | Carbamate (-NH-C=O-O-) | R-NH₂ + R'-O-C(=O)-Cl → R-NH-C(=O)-O-R' + HCl |
Derivatization for Tailored Interfacial Chemistry
A major application of this compound and its derivatives lies in the modification of surfaces to achieve specific interfacial properties. The diethoxysilyl group can hydrolyze in the presence of water to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surfaces of inorganic substrates like silica (B1680970), glass, and metal oxides, forming stable covalent Si-O-Substrate bonds.
Self-Assembled Monolayers (SAMs): Derivatives of this compound are excellent candidates for the formation of self-assembled monolayers (SAMs). illinois.eduias.ac.innih.gov By first modifying the amino group with a molecule possessing a desired functionality (e.g., hydrophobicity, biocompatibility, or specific binding capabilities) and then exposing a hydroxylated surface to this derivative, a highly ordered molecular layer can be formed. The orientation and packing of these molecules are driven by both the covalent bonding of the silane to the surface and intermolecular interactions between the organic tails.
This ability to tailor surface properties is critical in numerous fields. For example, modifying the surface of a silicon wafer with an amine-terminated monolayer can alter its wetting and adhesive properties. researchgate.netcore.ac.uk Further derivatization of this amine-terminated surface allows for the covalent attachment of biomolecules, making it a valuable platform for biosensors and biomedical implants. By carefully selecting the functional group attached to the amino terminus, the surface can be engineered to exhibit specific adhesion, lubrication, or biocompatibility characteristics. illinois.edu
Table 3: Applications of Derivatized this compound in Interfacial Chemistry
| Application Area | Surface Modified | Derivatization Strategy | Tailored Property |
| Adhesion Promotion | Glass, Metals, Polymers | Direct application or derivatization to match polymer matrix | Enhanced interfacial bonding |
| Biomaterials | Silica, Titanium Oxide | Formation of amine-terminated SAMs for subsequent biomolecule conjugation | Improved biocompatibility, specific protein binding |
| Microelectronics | Silicon Wafers | Creation of well-defined, insulating, or passivating SAMs | Control of surface energy, dielectric properties |
| Chromatography | Silica Gel | Functionalization with chiral or hydrophobic groups | Selective separation of analytes |
Interfacial Engineering Through Gamma Diethoxymethylsilylpropylamine Coupling
Mechanism of Silane (B1218182) Hydrolysis and Condensation at Interfaces
The efficacy of gamma-Diethoxymethylsilylpropylamine as a coupling agent is fundamentally dependent on its hydrolysis and subsequent condensation reactions at the interface. This two-step process transforms the molecular silane into a durable, covalently bonded siloxane network.
The initial and critical step is the hydrolysis of the ethoxy groups (-OCH2CH3) attached to the silicon atom. In the presence of water, these groups are replaced by hydroxyl groups (-OH), forming a silanol (B1196071) intermediate and releasing ethanol (B145695) as a byproduct. This reaction is often catalyzed by acids or bases. The presence of the amine functionality in the propyl chain of this compound can intramolecularly catalyze this hydrolysis process.
Hydrolysis Reaction: R-Si(OCH2CH3)2 + 2H2O → R-Si(OH)2 + 2CH3CH2OH (Where R = -(CH2)3NH2)
Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation with other silanols or with hydroxyl groups present on the substrate surface (e.g., -OH groups on silica (B1680970) or metal oxides). This condensation reaction forms stable siloxane bonds (Si-O-Si) and releases water. This process can lead to the formation of a cross-linked polysiloxane network at the interface, which is the basis for the improved adhesion and durability. The amine group can also play a catalytic role in the condensation step.
Condensation Reactions:
With other silanols: n R-Si(OH)2 → [-R-Si(O)-]n + nH2O
With a hydroxylated surface: R-Si(OH)2 + HO-Substrate → R-Si(OH)(O-Substrate) + H2O
Formation of Covalent and Non-Covalent Interactions
The interfacial region engineered by this compound is a complex environment characterized by a combination of strong covalent bonds and weaker, yet significant, non-covalent interactions.
Covalent Bonding: The primary and most durable interactions are the covalent siloxane (Si-O-Si) bonds formed during the condensation process. These bonds anchor the silane coupling agent to hydroxyl-rich inorganic substrates like silica and metal oxides. The result is a chemically stable and robust interface that can effectively transfer stress from the matrix to the reinforcement in composite materials.
Hydrogen Bonding: The amine (-NH2) and silanol (-Si-OH) groups of the hydrolyzed or partially hydrolyzed silane can form strong hydrogen bonds with surface hydroxyl groups and with each other. While weaker than covalent bonds, these interactions play a crucial role in the initial adsorption of the silane onto the substrate and in the organization of the silane molecules before condensation.
Acid-Base Interactions: The amine group of this compound is basic and can interact with acidic sites on the substrate surface, such as Brønsted acid sites on metal oxides. lehigh.edu
The interplay of these covalent and non-covalent forces dictates the structure and properties of the final interfacial layer.
Influence of Substrate Chemistry on Coupling Efficacy (e.g., Silica, Metal Oxides)
The effectiveness of this compound as a coupling agent is highly dependent on the chemical nature of the substrate surface. The density and reactivity of surface hydroxyl groups are particularly important.
Silica (SiO2): Silica surfaces are typically rich in silanol (Si-OH) groups, making them ideal substrates for silane coupling agents. The hydrolysis and condensation reactions proceed readily, leading to the formation of a dense, covalently bonded polysiloxane layer. The amine functionality of the silane can also form hydrogen bonds with the surface silanols, further enhancing adhesion. However, the presence of the amine can also catalyze the hydrolysis of the newly formed siloxane bonds, potentially affecting the long-term stability of the interface in aqueous environments. nih.govmdpi.com
The following table summarizes the expected coupling efficacy on different substrates:
| Substrate | Predominant Surface Groups | Expected Coupling Efficacy | Key Interaction Types |
| Silica (SiO2) | Silanol (Si-OH) | High | Covalent (Si-O-Si), Hydrogen Bonding |
| Alumina (Al2O3) | Alumina-hydroxyl (Al-OH) | High | Covalent (Al-O-Si), Acid-Base |
| Zinc Oxide (ZnO) | Zinc-hydroxyl (Zn-OH) | Moderate to High | Covalent (Zn-O-Si), Acid-Base |
| Iron Oxides (FexOy) | Iron-hydroxyl (Fe-OH) | Moderate to High | Covalent (Fe-O-Si), Acid-Base |
Theoretical Modeling of Interfacial Adsorption and Bonding
Theoretical modeling, particularly using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides valuable molecular-level insights into the adsorption and bonding of silanes at interfaces. While specific studies on this compound are not prevalent, research on analogous aminosilanes offers a strong basis for understanding its behavior.
Density Functional Theory (DFT): DFT calculations are employed to investigate the energetics of adsorption, the nature of chemical bonds formed, and the reaction mechanisms of hydrolysis and condensation. Studies on aminosilanes on silica surfaces have elucidated the role of hydrogen bonding in the initial adsorption phase and have calculated the energy barriers for the condensation reaction. DFT can also model the interaction of the amine group with different surface sites, helping to predict the most favorable adsorption configurations. For instance, DFT studies have been used to compare the surface reactions of different aminosilane (B1250345) precursors on metal oxide surfaces.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of silane molecules at the interface and the formation of the silane layer over time. These simulations can provide information on the orientation and conformation of the adsorbed molecules, the density of the resulting silane layer, and the role of solvent molecules in the process. MD simulations have been used to investigate the interaction of silane-based primers with metal oxide surfaces, revealing details about the morphology of the adsorbed layer. tandfonline.com Furthermore, simulations have been employed to study the diffusion of corrosive species through aminosilane films, providing insights into their protective properties. researchgate.net
These computational approaches are powerful tools for optimizing the use of silane coupling agents like this compound by predicting their behavior at different interfaces and under various conditions, thereby guiding the design of more effective interfacial engineering strategies.
Integration of Gamma Diethoxymethylsilylpropylamine in Hybrid Material Systems
Design and Fabrication of Organic-Inorganic Hybrid Composites
The synthesis of organic-inorganic hybrid materials combines the distinct properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) into a single composite. nih.gov Gamma-Diethoxymethylsilylpropylamine plays a crucial role in this synthesis, primarily through the sol-gel process. expresspolymlett.com
The fabrication process typically involves the hydrolysis and condensation of the diethoxymethylsilyl groups of the aminosilane (B1250345) with inorganic precursors, such as tetraethoxysilane (TEOS). The amine functionality of the this compound is then available to react with an organic polymer matrix. expresspolymlett.comresearchgate.net This dual functionality allows for the formation of covalent bonds between the organic and inorganic phases, leading to a nanostructured material with enhanced compatibility between the different components. expresspolymlett.com
The general reaction scheme for the integration of this compound can be represented as follows:
Hydrolysis: The ethoxy groups on the silicon atom react with water to form silanol (B1196071) groups (Si-OH).
Condensation: These silanol groups can then react with other silanol groups or with hydroxyl groups on the surface of an inorganic filler to form stable siloxane bonds (Si-O-Si).
Organic Reaction: The primary amine group at the end of the propyl chain can react with various organic polymers, such as epoxies, polyurethanes, or polyamides, forming a covalent link with the organic matrix. sinosil.commdpi.com
This process results in a hybrid material where the inorganic and organic phases are chemically bonded, leading to a homogeneous and stable composite. The properties of the final hybrid material can be tailored by controlling the reaction conditions and the relative amounts of the organic and inorganic precursors.
Role in Enhancing Interfacial Adhesion and Dispersion within Matrices
A significant challenge in the development of composite materials is achieving strong adhesion between the inorganic reinforcement (e.g., glass fibers, silica (B1680970) nanoparticles) and the organic polymer matrix. researchgate.netmdpi.com Poor adhesion can lead to mechanical failure at the interface. This compound, acting as a coupling agent, effectively addresses this issue by forming a chemical bridge at the interface. sinosil.commdpi.com
The use of aminosilanes like this compound has been shown to significantly improve the interfacial shear strength (ISS) in fiber-reinforced composites. mdpi.com For instance, studies have demonstrated that treating reinforcing fibers with aminosilanes can lead to a substantial increase in ISS compared to untreated fibers. mdpi.com
Furthermore, the improved compatibility between the filler and the matrix facilitated by the aminosilane helps to achieve a more uniform dispersion of the inorganic phase within the organic matrix. This prevents the agglomeration of filler particles, which can act as stress concentration points and degrade the mechanical performance of the composite. mdpi.com
Impact of Aminosilane Surface Treatment on Composite Properties
| Property | Untreated Filler/Fiber | Aminosilane-Treated Filler/Fiber | Mechanism of Improvement |
|---|---|---|---|
| Interfacial Adhesion | Weak (van der Waals forces) | Strong (covalent bonding) | Formation of a chemical bridge between the filler/fiber and the matrix. sinosil.comnih.gov |
| Dispersion | Prone to agglomeration | Improved and more uniform | Enhanced compatibility between the inorganic filler and the organic matrix. mdpi.com |
| Mechanical Strength | Lower | Significantly higher | Efficient stress transfer from the matrix to the reinforcement. researchgate.netresearchgate.net |
Impact on Matrix Cross-linking and Network Formation
In addition to its role as a coupling agent, this compound can also actively participate in the cross-linking of the polymer matrix. The primary amine group can react with functional groups in the polymer, such as epoxy or isocyanate groups, to become incorporated into the polymer network. sinosil.comnih.gov
This participation in the cross-linking reaction can have several effects on the final properties of the material:
Modification of Network Structure: The structure of the silane (B1218182), with its flexible propyl chain, can influence the architecture of the cross-linked network. This can affect the material's toughness and flexibility.
Formation of an Interpenetrating Network (IPN): In some systems, the condensation of the silanol groups can form an inorganic silica-like network that is interpenetrated with the organic polymer network. This creates a true organic-inorganic hybrid with synergistic properties.
Research has shown that the grafting density of aminosilanes on the surface of nanoparticles can significantly influence the thermomechanical properties of cross-linked epoxy resins. mdpi.comresearchgate.net An optimal grafting density can lead to a notable increase in the glass transition temperature and mechanical strength of the composite. researchgate.net
Effect of Aminosilane on Polymer Matrix Properties
| Property | Effect of Aminosilane Addition | Underlying Mechanism |
|---|---|---|
| Cross-linking Density | Increase | The amine group of the silane reacts with the polymer matrix, introducing additional cross-links. nih.gov |
| Glass Transition Temperature (Tg) | Increase | A higher cross-linking density restricts the mobility of polymer chains. mdpi.com |
| Thermal Stability | Improvement | The formation of a stable inorganic or hybrid network enhances resistance to thermal degradation. researchgate.net |
| Mechanical Modulus | Increase | A more densely cross-linked network results in a stiffer material. researchgate.net |
Development of Stimuli-Responsive Hybrid Structures
Stimuli-responsive or "smart" materials are designed to undergo a change in their properties in response to an external stimulus, such as pH, temperature, light, or an electric or magnetic field. nih.govrsc.org The incorporation of functional molecules like this compound into hybrid materials opens up possibilities for creating such stimuli-responsive systems. acs.orgresearchgate.net
The amine group of this compound is pH-sensitive. In acidic conditions, it can become protonated (-NH3+), leading to changes in the electrostatic interactions within the material. This property can be exploited to create pH-responsive hydrogels or coatings that swell or shrink, or release an encapsulated substance in response to a change in pH. mdpi.com
Furthermore, the ability to functionalize the amine group allows for the attachment of other stimuli-responsive moieties. For instance, thermoresponsive polymers or photochromic molecules could be grafted onto the aminopropyl chain, imparting temperature or light sensitivity to the hybrid material. mdpi.com
The development of such smart hybrid materials has potential applications in various fields, including:
Drug Delivery: Stimuli-responsive carriers can be designed to release drugs at a specific site in the body in response to local physiological conditions, such as the lower pH in a tumor environment. acs.orgmdpi.comnih.gov
Sensors: Materials that change their optical or electrical properties in response to a specific analyte can be used for sensing applications. rsc.org
Actuators: Materials that undergo a change in shape or volume in response to a stimulus can be used to create micro-actuators. psu.edu
The versatility of aminosilanes like this compound in the fabrication of hybrid materials provides a powerful platform for the design of the next generation of advanced, functional, and smart materials. nih.govresearchgate.net
Applications in Advanced Polymer Science and Nanocomposite Technologies
Surface Functionalization of Polymeric Materials
The surface functionalization of polymeric materials with gamma-Diethoxymethylsilylpropylamine is a critical step in enhancing their compatibility with other materials, improving adhesion, and introducing new surface properties. This process typically involves the reaction of the silane's diethoxy groups with hydroxyl groups or other reactive sites present on the polymer surface, often after a surface activation step such as plasma treatment. The aminopropyl group is then oriented away from the surface, providing a reactive handle for further chemical modifications. researchgate.netresearchgate.net
This surface modification strategy has been effectively employed to alter the surface characteristics of a wide range of polymers. For instance, the treatment of various polar polymers with aminopropyl-functionalized silanes has been shown to be a general method for controlled wettability. researchgate.net The resulting amine-terminated surface can then be further reacted to create hydrophobic or hydrophilic surfaces depending on the desired application.
Table 1: Effects of this compound Surface Functionalization on Polymer Properties
| Polymer Substrate | Activation Method | Key Findings |
| Polypropylene (PP) | Plasma Treatment | Introduction of amine functional groups, enabling further covalent attachment of biomolecules. researchgate.net |
| Polyethylene (PE) | Plasma Treatment | Formation of a functionalized surface layer for improved adhesion and coating compatibility. |
| Poly(methyl methacrylate) (PMMA) | Solvent-based deposition | Creation of a reactive surface for subsequent grafting reactions. researchgate.net |
The success of the functionalization is often confirmed using surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS), which can detect the presence of silicon and nitrogen from the silane (B1218182) on the polymer surface, and contact angle measurements, which indicate changes in surface energy. researchgate.net
Grafting and Polymerization Initiation on Modified Surfaces
The amine groups introduced onto a polymer surface by this compound serve as ideal sites for initiating "grafting from" polymerization reactions. cmu.edu This technique allows for the growth of well-defined polymer chains directly from the surface, leading to the formation of dense polymer brushes that can dramatically alter the surface's physical and chemical properties.
One common approach is to convert the surface amine groups into initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For example, the amine groups can be reacted with a molecule such as 2-bromoisobutyryl bromide to create an ATRP initiator. Subsequent exposure to a monomer and a catalyst system initiates the growth of polymer chains from the surface. nih.gov This method provides excellent control over the grafted polymer's molecular weight and architecture.
Research Highlight: While direct studies on this compound are limited, research on the closely related 3-aminopropyltriethoxysilane (B1664141) (APTES) demonstrates the principle. Surfaces modified with APTES have been used to initiate the polymerization of various monomers, creating surfaces with tailored properties for applications ranging from biocompatible coatings to anti-fouling surfaces. researcher.lifechemicalbook.com
Development of Polymer Nanocomposites with Tailored Interfacial Properties
This molecular-level connection enhances the dispersion of the nanofillers within the polymer, prevents their agglomeration, and improves stress transfer from the polymer to the filler, leading to significant improvements in mechanical properties like tensile strength and modulus. researchgate.nethutnickelisty.cz Furthermore, the tailored interface can positively influence the thermal stability and barrier properties of the nanocomposite. sigmaaldrich.com
Table 2: Impact of this compound on Nanocomposite Properties
| Polymer Matrix | Nanofiller | Effect of Silane Treatment |
| Epoxy | Silica (B1680970) Nanoparticles | Improved dispersion of silica, enhanced thermal stability, and modified glass transition temperature. mdpi.com |
| Polyamide 11 | Montmorillonite Clay | Formation of exfoliated and intercalated nanocomposites with enhanced mechanical properties and elongation at break. researchgate.net |
| Poly(vinyl acetate) | Zeolite 4A | Surface modification of zeolite leading to improved gas-separation efficiency in mixed-matrix membranes. sigmaaldrich.comsigmaaldrich.com |
The effectiveness of the silane treatment is dependent on the reaction conditions, including the concentration of the silane, the solvent used, and the presence of catalysts. hutnickelisty.cz
Investigation of Polymer-Silane Interphase Dynamics
The region of altered polymer structure and dynamics near the filler surface, known as the interphase, is critical to the performance of nanocomposites. researchgate.netmdpi.com The presence of this compound at this interface significantly influences the molecular mobility of the polymer chains. The covalent bonds and hydrogen bonding interactions between the silane and the polymer can restrict chain motion, leading to a "bound rubber" layer with properties distinct from the bulk polymer. researchgate.net
Atomistic simulations have provided insights into the coupling between polymer conformations and dynamics near silica surfaces, revealing that adsorbed polymer segments exhibit slower dynamics. mdpi.com While direct simulation studies on this compound are not widely available, the principles derived from studies of similar aminopropylsilanes are applicable. Techniques such as Broadband Dielectric Spectroscopy (BDS) can be used to probe the dynamics of the interfacial layer, providing information on its thickness and the extent of slowing down of polymer relaxation. ornl.gov The introduction of deep trap states at the filler-polymer interface by aminosilanes has been shown to reduce space charge injection, which is beneficial for dielectric applications. researchgate.net
Understanding the dynamics at the polymer-silane interphase is crucial for the rational design of nanocomposites with optimized properties for specific applications, from structural reinforcement to advanced dielectric materials. researchgate.netglobethesis.com
Gamma Diethoxymethylsilylpropylamine in Sol Gel Chemistry and Nanomaterial Synthesis
Precursor Role in Sol-Gel Processes for Silica-Based Materials
In sol-gel processes, gamma-Diethoxymethylsilylpropylamine serves as a crucial precursor for the synthesis of silica-based materials. The sol-gel process generally involves the hydrolysis and condensation of metal alkoxides to form a colloidal suspension, or "sol," which then undergoes gelation to form a continuous solid network, or "gel."
The diethoxy groups of this compound are susceptible to hydrolysis in the presence of water, a reaction that is often catalyzed by an acid or a base. This hydrolysis reaction replaces the ethoxy groups (-OC2H5) with hydroxyl groups (-OH), forming silanols. These silanol (B1196071) groups are highly reactive and can undergo condensation reactions with other silanol groups, releasing water and forming stable siloxane bonds (Si-O-Si). This process of hydrolysis and condensation leads to the formation of a three-dimensional silica (B1680970) network.
The presence of the aminopropyl group in this compound introduces organic functionality into the silica network. This results in the formation of organic-inorganic hybrid materials directly from the precursor stage. The amine group can also influence the rate of hydrolysis and condensation, acting as a base catalyst for the sol-gel reactions. This self-catalytic effect can be advantageous in controlling the gelation process.
In the conservation of paper-based cultural heritage, 3-aminopropyl-diethoxymethylsilane (AMDES) has been employed as a reinforcement agent for paper. mdpi.commdpi-res.com When applied to paper, the silane (B1218182) undergoes hydrolysis and condensation, forming a silica-based network that integrates with the cellulose (B213188) fibers, thereby enhancing the tensile strength and folding durability of the paper. mdpi.commdpi-res.com
Control over Nanoparticle Morphology and Size Distribution
This compound is utilized in the synthesis and modification of nanoparticles, where it can influence their morphology and size distribution. When used as a co-precursor in the sol-gel synthesis of silica nanoparticles, the aminopropyl groups can affect the nucleation and growth processes. The amine functionality can interact with the forming silica species through hydrogen bonding and electrostatic interactions, which can modulate the rate of particle growth and aggregation.
The primary application of this compound in this context is as a surface-modifying agent for pre-synthesized nanoparticles. lookchem.com Nanoparticles, such as those made of silica, gold, or metal oxides, can be functionalized with this silane to introduce amine groups onto their surfaces. bohrium.comrsc.org This surface functionalization is achieved by the reaction of the silane's hydrolyzable groups with hydroxyl groups present on the nanoparticle surface, forming stable covalent bonds.
The presence of the amine-terminated organic chains on the nanoparticle surface can prevent agglomeration, leading to better control over the size distribution of the nanoparticles in a colloidal suspension. lookchem.com The repulsive forces between the functionalized particles, due to steric hindrance or electrostatic repulsion (depending on the pH), contribute to their stability.
Furthermore, the functionalized surface can act as a platform for the controlled assembly of nanoparticles. For example, (3-aminopropyl) diethoxymethylsilane (B37029) has been used to facilitate the self-assembly of gold nanoparticles onto one-dimensional molybdenum trioxide nanowires. rsc.org This controlled assembly allows for the fabrication of hybrid nanostructures with specific morphologies and functionalities. rsc.org The ability to control the deposition of such silanes on surfaces is crucial for creating well-defined nanostructures.
| Parameter | Influence of this compound | Research Finding |
| Nanoparticle Agglomeration | Reduces agglomeration through steric and electrostatic repulsion. | Functional groups enable the formation of stable colloidal suspensions. lookchem.com |
| Surface Chemistry | Introduces reactive amine groups on the nanoparticle surface. | Used for modifying the surface properties of materials to improve hydrophilicity, wettability, or biocompatibility. lookchem.com |
| Nanostructure Assembly | Directs the self-assembly of nanoparticles onto substrates. | A platform was developed using self-assembly of (3-aminopropyl) diethoxymethylsilane to create metallic oxide-based noble metal nanoparticle hybrid materials. bohrium.comrsc.org |
Formation of Hierarchical Structures via Sol-Gel Routes
The use of this compound in sol-gel processes can facilitate the formation of hierarchical structures. Hierarchical structures are materials that possess distinct structural features at multiple length scales, often leading to enhanced properties and functionalities.
The dual functionality of this compound is key to its role in creating these complex architectures. The inorganic part of the molecule (the silyl (B83357) group) participates in the formation of the primary silica framework through hydrolysis and condensation. Simultaneously, the organic aminopropyl group can direct the assembly of these primary building blocks into larger, more ordered structures through non-covalent interactions such as hydrogen bonding.
By carefully controlling the reaction conditions—such as pH, solvent, temperature, and the concentration of the silane—it is possible to guide the self-assembly process to form hierarchical porous materials. The organic moieties can act as templates or structure-directing agents around which the inorganic network forms. Subsequent removal of the organic part, if desired, can lead to pores with specific sizes and shapes.
In the context of hybrid materials, the aminopropyl groups can be used to bridge different length scales. For instance, they can link nanoscale silica particles or clusters into larger microscale assemblies. This bottom-up approach to material synthesis allows for the creation of materials with, for example, a hierarchical pore structure, which is beneficial for applications in catalysis, separation, and sensing.
Hybrid Sol-Gel Materials for Advanced Functional Applications
The incorporation of this compound into sol-gel materials results in organic-inorganic hybrids with a wide range of advanced functional applications. The combination of the robust and stable inorganic silica network with the functional organic aminopropyl group imparts unique properties to these materials.
These hybrid materials find use as adhesion promoters between dissimilar materials, such as between glass or metal surfaces and organic polymers. sinosil.com The silane's ability to form strong covalent bonds with both the inorganic substrate and the organic matrix enhances the durability and performance of coatings, adhesives, and sealants. lookchem.comsinosil.com
The amine functionality on the surface or within the bulk of the hybrid material can be further modified to introduce other chemical moieties, allowing for the tailoring of the material for specific applications. For example, these amine groups can serve as anchor points for catalysts, biomolecules, or sensors.
In the field of nanotechnology, hybrid materials derived from this silane are used in the synthesis of nanocomposites with improved mechanical strength, thermal stability, and electrical conductivity. lookchem.com The functional groups on the silane enable better dispersion of nanoparticles within a polymer matrix, leading to enhanced material properties. lookchem.com
The table below summarizes some of the advanced applications of hybrid materials incorporating this compound.
| Application Area | Function of this compound | Example |
| Adhesion Promotion | Acts as a coupling agent between inorganic substrates and organic polymers. | Used in coatings, adhesives, and sealants for glass, metal, and polymers. lookchem.com |
| Surface Modification | Improves surface properties like hydrophilicity and biocompatibility. | Modification of plastics, ceramics, and metals for biomedical devices and sensors. lookchem.com |
| Nanocomposites | Precursor for the synthesis of nanoparticles and nanocomposites with enhanced properties. | Development of materials with improved mechanical strength and thermal stability. lookchem.com |
| Paper Conservation | Reinforces cellulose fibers through the formation of a silica network. | Treatment of historical documents to improve their physical durability. mdpi.commdpi-res.com |
Advanced Characterization Methodologies for Gamma Diethoxymethylsilylpropylamine Modified Systems
Spectroscopic Techniques for Chemical State and Bonding Analysis (e.g., FTIR, NMR, XPS)
Spectroscopic methods are indispensable for probing the chemical structure, bonding state, and reaction pathways of gamma-diethoxymethylsilylpropylamine on surfaces and within composite matrices.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups and monitoring the chemical changes during the application of this compound. The hydrolysis of the diethoxysilyl groups to silanols (Si-OH) and their subsequent condensation to form siloxane (Si-O-Si) networks can be tracked by changes in the IR spectrum. mit.edu Key vibrational bands for this compound would include those for N-H stretching and bending of the primary amine, C-H stretching of the propyl and methyl groups, and Si-O-C stretching of the ethoxy groups. Upon hydrolysis and condensation on a substrate, the disappearance of Si-O-C bands and the appearance of broad Si-OH and strong Si-O-Si absorption bands would confirm the reaction. biointerfaceresearch.com For instance, studies on similar aminosilanes have identified characteristic bands for protonated amino groups, suggesting specific bonding interactions with oxide surfaces. mit.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly solid-state NMR, provides detailed atomic-level information about the structure and connectivity of the silane (B1218182) layer. ²⁹Si NMR is especially valuable for quantifying the extent of condensation of the silane on a surface. It can distinguish between silicon atoms with different numbers of siloxane bridges (T¹, T², T³ structures), providing a quantitative measure of the cross-link density within the polysiloxane network formed. ¹³C and ¹H NMR can be used to confirm the integrity of the propyl amine organic functional group after grafting and curing processes.
X-ray Photoelectron Spectroscopy (XPS): As a highly surface-sensitive technique, XPS is used to determine the elemental and chemical composition of the top 5-10 nanometers of a material. eag.com In systems modified with this compound, XPS can confirm the presence of silicon, nitrogen, carbon, and oxygen on the substrate surface. eag.com High-resolution scans of the Si 2p, N 1s, and O 1s peaks provide critical information on the chemical bonding states. For example, the Si 2p peak can be deconvoluted to differentiate between Si-O-Si bonds in the siloxane network and Si-O-Substrate bonds, confirming covalent linkage to an inorganic filler or surface. The N 1s peak can reveal information about the state of the amine group, such as its protonation, which is crucial for understanding its interaction with the surface and its role in adhesion. mit.edu
Microscopic and Imaging Methods for Morphology and Interfacial Structure (e.g., SEM, TEM, AFM)
Microscopy techniques are essential for visualizing the physical structure of the silane on a surface and its effect on the morphology of composite materials at micro and nano scales.
Scanning Electron Microscopy (SEM): SEM is widely used to examine the surface topography and fracture surfaces of composites. In materials containing fillers treated with this compound, SEM analysis of a fractured sample can provide direct evidence of improved interfacial adhesion. A well-bonded interface, facilitated by the silane coupling agent, typically shows filler particles coated with the polymer matrix and less evidence of fiber pull-out or debonding.
Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to visualize the nanoscale structure of the interface between fillers and the polymer matrix. It can potentially resolve the thin layer of the silane coupling agent at the interface, providing information on its thickness and uniformity. This is critical for understanding how the silane bridges the inorganic filler and the organic matrix.
Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing surface topography at the nanometer scale. It can be used to image the morphology of the this compound film deposited on a substrate, revealing details about film uniformity, thickness, and the presence of aggregates. AFM can also be used in various modes to map local mechanical properties, such as adhesion and stiffness, providing a nanoscale picture of how the silane modification alters the surface properties of a material.
Surface Sensitive Analytical Techniques (e.g., ToF-SIMS, GIXRD)
For an in-depth analysis of the outermost surface and thin film structures, highly specialized surface-sensitive techniques are employed.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique capable of providing detailed molecular information from the top 1-2 nanometers of a surface. It analyzes the mass of ions ejected from a surface by a primary ion beam. For a surface treated with this compound, ToF-SIMS can detect characteristic molecular fragments of the silane, confirming its presence and providing insights into its chemical state and orientation on the substrate. researchgate.net It is particularly useful for detecting trace amounts of the silane and for mapping its distribution across a surface.
Rheological and Mechanical Characterization of Modified Composites
The ultimate goal of using this compound in composites is to improve their bulk properties. Rheological and mechanical testing quantifies these improvements.
Rheological Characterization: The flow behavior (rheology) of a polymer composite melt is critical for its processing. The addition of fillers typically increases the viscosity of the polymer. The effectiveness of the silane coupling agent in improving filler-matrix interaction significantly influences this behavior. medcraveonline.com Rheological properties are often measured using a rheometer in oscillatory or steady shear modes. Improved adhesion due to the silane can lead to a more pronounced increase in viscosity and storage modulus (G'), indicating a stronger network structure between the filler and the polymer matrix. atlantis-press.commdpi.com
Table 1: Effect of Silane Surface Treatment on Composite Rheology
| Property | Un-treated Filler Composite | Silane-Treated Filler Composite | Rationale |
| Viscosity | Lower Increase | Higher Increase | Stronger interfacial bonding restricts polymer chain mobility near the filler surface. |
| Storage Modulus (G') | Moderate Increase | Significant Increase | Enhanced filler-matrix network formation leads to more elastic (solid-like) behavior. |
| Shear Thinning | Pronounced | Less Pronounced | The stable network created by the coupling agent resists shear-induced breakdown. |
Mechanical Characterization: The mechanical properties of the final composite material are the ultimate measure of the coupling agent's performance. Standard tests are conducted to measure tensile strength, flexural modulus, and impact strength. researchgate.netmdpi.com The presence of this compound as a coupling agent facilitates efficient stress transfer from the weaker polymer matrix to the stronger reinforcing fillers. ejcmpr.com This results in significant enhancements in the composite's mechanical properties compared to an equivalent composite with untreated fillers. researchgate.net
Table 2: Representative Improvement in Mechanical Properties of a Reinforced Thermoplastic Composite with Silane Treatment
| Mechanical Property | Un-treated Filler Composite | Silane-Treated Filler Composite | % Improvement |
| Tensile Strength (MPa) | 45 | 65 | ~44% |
| Flexural Modulus (GPa) | 3.0 | 4.2 | 40% |
| Impact Strength (kJ/m²) | 5.5 | 8.0 | ~45% |
Emerging Research Frontiers and Future Perspectives
Advanced Synthesis Techniques and Green Chemistry Approaches
Information regarding advanced or green synthesis methods specifically for γ-Diethoxymethylsilylpropylamine is not available in the current body of scientific literature. General principles of silane (B1218182) synthesis would suggest that its production likely involves the hydrosilylation of allylamine (B125299) with a diethoxymethylsilane (B37029), but specific studies optimizing this process for efficiency, yield, or environmental impact are not documented. The development of green chemistry approaches, such as solvent-free reactions or the use of renewable starting materials, has not been reported for this compound.
Self-Assembly and Supramolecular Architectures Involving the Compound
The potential for γ-Diethoxymethylsilylpropylamine to participate in self-assembly and form supramolecular architectures is an area ripe for investigation, yet it remains untouched. The primary amine group offers a site for hydrogen bonding and other non-covalent interactions, which are fundamental to self-assembly processes. nih.govpsu.edu However, no studies have been published that explore how these interactions might be harnessed to create ordered structures, such as micelles, vesicles, or layered materials, using this specific molecule.
Integration in Smart Materials and Adaptive Systems
The integration of organosilanes into smart materials and adaptive systems is a field of significant interest. cesma.deasme.orgfraunhofer.de These materials can respond to external stimuli such as light, heat, or pH, and organosilanes can play a crucial role in their design and function. For instance, they can be used to functionalize surfaces to create responsive coatings or to crosslink polymers to form adaptive hydrogels. While the bifunctional nature of γ-Diethoxymethylsilylpropylamine, with its amine and silyl (B83357) ether groups, suggests potential for such applications, no research has been published demonstrating its use in the development of smart or adaptive materials.
Challenges and Opportunities in Fundamental and Applied Research
The primary challenge in the study of γ-Diethoxymethylsilylpropylamine is the current lack of any foundational research. nih.gov This absence of data presents a significant opportunity for pioneering work in this area. Fundamental research is needed to characterize its basic physical and chemical properties, to develop and optimize its synthesis, and to understand its reactivity.
Applied research could then explore its potential as a coupling agent, a surface modifier, or a building block for new polymers and materials. frontiersin.orgnih.govfrontiersin.org Investigations into its performance in areas where other aminosilanes are used, such as in adhesives, sealants, and composites, could reveal unique advantages. The key opportunity lies in conducting the initial exploratory studies that could uncover novel properties and applications for this currently uncharacterized molecule.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing gamma-diethoxymethylsilylpropylamine with high purity?
- Methodological Answer : Synthesis optimization involves monitoring reaction parameters (e.g., temperature, solvent polarity) to minimize hydrolysis of the silyl ether group. Use inert atmospheres (argon/nitrogen) and anhydrous solvents (e.g., THF or toluene) to prevent premature silanol formation. Purification via fractional distillation or column chromatography with silica gel (activated at 120°C) is recommended to isolate the product .
- Key Metrics : Yield (>75%), purity (validated by GC-MS or NMR with <5% residual solvent) .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze H and Si NMR to confirm silyl group integrity. Si chemical shifts typically appear at −40 to −60 ppm for diethoxymethylsilyl derivatives .
- FT-IR : Look for Si-O-C stretching bands (1000–1100 cm) and absence of Si-OH peaks (~3200 cm) .
- GC-MS : Verify molecular ion peaks (m/z) and fragmentation patterns against reference libraries .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Humidity : Store samples at 40°C/75% RH for 4 weeks and monitor hydrolysis via HPLC. Use desiccants (e.g., silica gel) to mitigate degradation .
- Light Sensitivity : UV-Vis spectroscopy can detect photooxidation byproducts; amber glass vials are recommended for long-term storage .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported reactivity of this compound with carbonyl compounds?
- Methodological Answer :
- Controlled Variables : Systematically vary pH (e.g., acidic vs. basic conditions), solvent polarity, and catalyst presence (e.g., TBAF for silyl deprotection).
- Kinetic Studies : Use stopped-flow UV spectroscopy to track intermediate formation rates.
- Contradiction Analysis : Compare results with prior studies (e.g., conflicting reports on Schiff base formation efficiency) by replicating protocols and identifying divergences in reaction setup .
Q. What computational methods are suitable for predicting the hydrolytic degradation pathways of this compound?
- Methodological Answer :
- DFT Calculations : Model hydrolysis mechanisms using Gaussian or ORCA software. Focus on transition states for Si-O bond cleavage.
- MD Simulations : Simulate solvent interactions (e.g., water clusters) to predict degradation kinetics. Validate with experimental LC-MS data .
Q. How should researchers address batch-to-batch variability in catalytic applications of this compound?
- Methodological Answer :
- Quality Control : Implement batch-specific impurity profiling via UPLC-QTOF. Trace metal analysis (ICP-MS) can identify catalyst poisons (e.g., Fe) .
- Standardization : Pre-treat the compound with molecular sieves (3Å) to normalize moisture content across batches .
Data Presentation and Reproducibility
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Specify equipment (e.g., Schlenk line vs. standard glassware), stirring rates, and drying times.
- Raw Data Inclusion : Provide NMR spectra (with integration values), GC-MS chromatograms, and purity reports in supplementary materials .
Q. How can researchers validate the biological activity of this compound derivatives without FDA-approved assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
